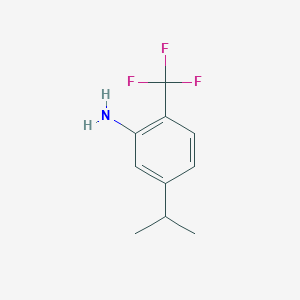
5-Isopropyl-2-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopropyl-2-(trifluoromethyl)aniline is a chemical compound that may be used in chemical synthesis . It is a trifluoromethyl- and amine-substituted aromatic compound .
Synthesis Analysis
The synthesis of 2-trifluoromethyl aniline involves the reductive dechlorination of compounds with hydrogen in the presence of catalysts and acid acceptors . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Chemical Reactions Analysis
Trifluoromethylarylation of alkenes using anilines is one of the chemical reactions involving trifluoromethyl anilines . This process involves the use of hexafluoroisopropanol (HFIP) as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent .Aplicaciones Científicas De Investigación
Monodentate Transient Directing Group in Organic Synthesis
5-Isopropyl-2-(trifluoromethyl)aniline and its derivatives have been utilized as monodentate transient directing groups (MonoTDG) in catalytic processes. For example, 2-Fluoro-5-(trifluoromethyl)aniline was used as a MonoTDG to enable Ruthenium(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This process facilitated the synthesis of diverse quinazoline and fused isoindolinone scaffolds, showing high efficiency, good functional group tolerance, and scalability to gram scale (Wu et al., 2021). Similarly, 3,5-bis(trifluoromethyl)aniline served as an effective MonoTDG in Palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes, leading to the synthesis of 9-fluorenones with excellent regioselectivities and broad functional group compatibility (Wang et al., 2019).
Development of Electron Transport Materials
Derivatives of this compound have been synthesized for use as electron transport materials in positive charge electrophotography. Compounds like N-(Nitrofluorenylidene)anilines, synthesized from nitrofluorenones and substituted anilines, demonstrated high compatibility to polycarbonate and stable performance, indicating their potential in electrophotographic applications (Matsui et al., 1993).
Synthesis of Fluorine-Containing Molecules
Trifluoromethyl-substituted anilines, including this compound, have been highlighted for their roles in the visible-light-induced radical trifluoromethylation of free anilines. This approach enabled the efficient transformation of these compounds into a variety of valuable fluorine-containing molecules and heterocyclic compounds, showcasing an economical and powerful route to trifluoromethylated anilines (Xie et al., 2014).
Metalation and Structural Elaboration
Trifluoromethoxy-substituted anilines, closely related to this compound, undergo metalation with site selectivity depending on the protective group used. This process has been crucial for the structural elaboration of anilines, facilitating the synthesis of new compounds through electrophilic trapping after hydrogen/lithium permutation, demonstrating the preparative potential of organometallic reagents in aniline functionalization (Leroux et al., 2003).
Enhanced Electrochemical CO2 Reduction
Research on rhenium(I) fac-tricarbonyl complexes with pendent arylamine functionality, including aniline derivatives, has shown enhanced electrocatalytic activity for carbon dioxide reduction. The position of the amine functionality relative to the rhenium active site significantly affected the catalytic performance, with certain derivatives outperforming benchmark catalysts in converting CO2 to carbon monoxide with high Faradaic efficiencies and superior turnover frequencies (Talukdar et al., 2020).
Safety and Hazards
5-Isopropyl-2-(trifluoromethyl)aniline may cause skin irritation, serious eye irritation, and respiratory irritation. It may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .
Direcciones Futuras
Propiedades
IUPAC Name |
5-propan-2-yl-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-6(2)7-3-4-8(9(14)5-7)10(11,12)13/h3-6H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKPKSNAOBZKJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60656-78-2 |
Source


|
| Record name | 5-(propan-2-yl)-2-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2756183.png)
![6-Oxa-2-azaspiro[3.4]octane hemioxalate](/img/structure/B2756184.png)


![N-(2,3-dimethylphenyl)-4-methyl-12-(4-nitrophenyl)-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide](/img/structure/B2756188.png)
![3-(4-fluorobenzyl)-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2756193.png)

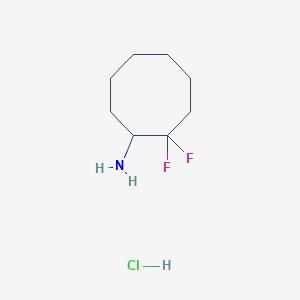
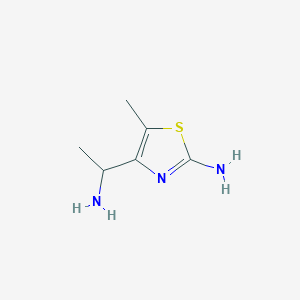
![4-bromo-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide](/img/structure/B2756198.png)
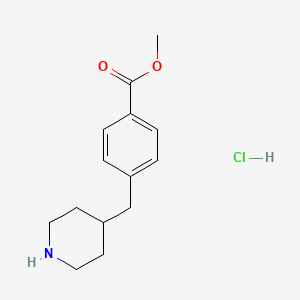
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide](/img/structure/B2756201.png)
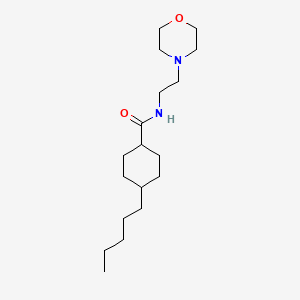
![N-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2756206.png)
